3,5-二氟-L-酪氨酸

描述

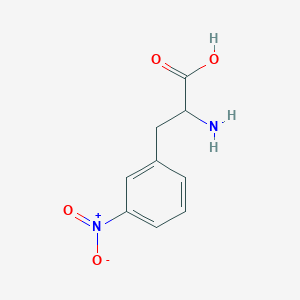

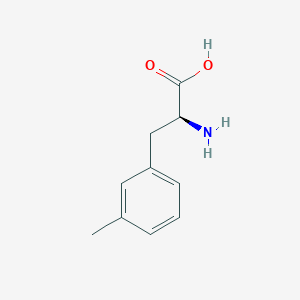

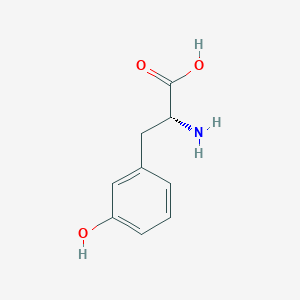

3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine12. It can be used to analyze the substrate specificity of protein tyrosine phosphatases (PTPs)2.

Synthesis Analysis

The synthesis of 3,5-Difluoro-L-Tyrosine involves a chemoenzymatic process3. It has been incorporated into individual peptides and combinatorial peptide libraries3.

Molecular Structure Analysis

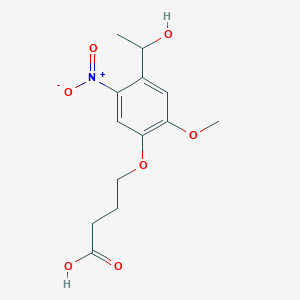

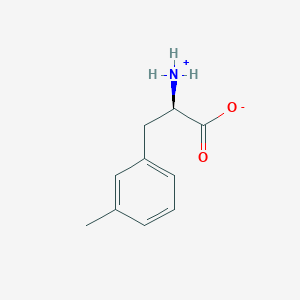

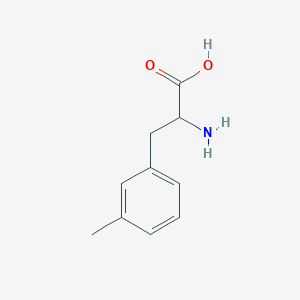

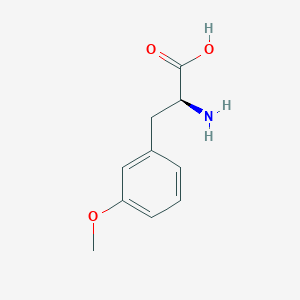

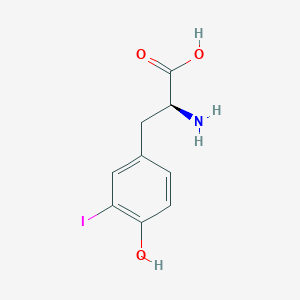

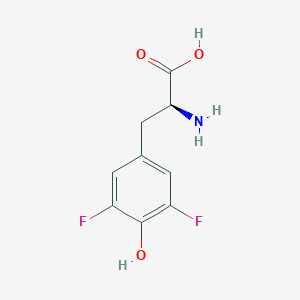

The molecular formula of 3,5-Difluoro-L-Tyrosine is C9H9F2NO31. It has a molecular weight of 217.17 g/mol1. The IUPAC name is (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid1.

Chemical Reactions Analysis

The reaction of 3,5-Difluoro-L-Tyrosine with tyrosine phenol-lyase results in a peak at 500 nm due to increased accumulation of quinonoid intermediates4. The rate constant for quinonoid intermediate formation from 3,5-Difluoro-L-Tyrosine is about half the rate of L-Tyrosine4.

Physical And Chemical Properties Analysis

3,5-Difluoro-L-Tyrosine has a molecular weight of 217.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 31. It has a topological polar surface area of 83.6 Ų1.

科学研究应用

-

Biocatalytic Derivatization of L-Tyrosine

- Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Methods : The derivatization of L-Tyrosine is achieved through enzymatic biocatalysts. The strategies and challenges associated with their production processes are discussed in the source .

- Results : The results of these processes are the production of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .

-

Biotechnological Production of L-Tyrosine

- Application : L-Tyrosine is used as a dietary supplement and has promise as a valuable precursor compound for various industrial and pharmaceutical applications .

- Methods : Biotechnological methods can produce L-Tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . Various strategies for synthesizing L-Tyrosine by employing biocatalysts are discussed in the source .

- Results : The results of these processes are the production of L-Tyrosine in an environmentally friendly manner, which can then be used in various applications .

-

Protein Tyrosine Phosphatases (PTPs) Substrate Specificity Analysis

- Application : 3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine. It can be used to analyze the substrate specificity of protein tyrosine phosphatases (PTPs) .

- Methods : The compound is used in vitro as a fluorinated tyrosine analog. It is compatible with every aspect of library synthesis, screening, and sequence identification .

- Results : 3,5-Difluoro-L-Tyrosine is a good functional mimic of tyrosine, in terms of binding to the active site of PTPs .

-

Study of Carbon-Carbon Lyases Reactions

- Application : 3,5-Difluoro-L-Tyrosine is used to study the effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases .

- Methods : The interactions of ring fluorinated analogs of tyrosine with tyrosine phenol-lyase and tryptophan indole-lyase were studied by rapid-scanning stopped-flow spectrophotometry .

- Results : The presence of ring fluorine substituents in L-tyrosine that are remote from the site of the chemical transformation has significant effects on the rates and equilibria of intermediate formation in the reactions with both tyrosine phenol-lyase and tryptophan indole-lyase .

-

Fluorescent Probes in Biological Processes

- Application : Fluorescence spectroscopy has emerged as a powerful tool to investigate complex biological processes such as enzyme activity, protein structure, and their interaction with other proteins and nucleic acids . Fluorinated amino acids like 3,5-Difluoro-L-Tyrosine can serve as intrinsic fluorescent probes to monitor these processes .

- Methods : The compound is used in vitro as a fluorinated tyrosine analog. It is compatible with every aspect of library synthesis, screening, and sequence identification .

- Results : These new amino acids display the emission peaks at broad range wavelengths (from 400–800 nm); including NIR with QY of 4% in HEPES buffer .

-

- Application : Fluorinated amino acids play a significant role in peptides and protein studies. They are known to enhance the stability of proteins folds and serve as valuable analogues for investigation of enzyme kinetics, protein-protein and ligand-receptor interactions .

- Methods : Fluorinated amino acids were synthesized a long time back and showed significant physiological activity . One of the major applications of these analogues is to study protein structure and function .

- Results : Incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .

安全和危害

The safety and hazards of 3,5-Difluoro-L-Tyrosine are not explicitly mentioned in the sources. However, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition5.

未来方向

The future directions of 3,5-Difluoro-L-Tyrosine research could involve further exploration of its use in analyzing the substrate specificity of PTPs2. It could also be used in peptide library screening for optimal PTP substrates3.

属性

IUPAC Name |

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-L-Tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。